![molecular formula C6H10Br2O2 B6616905 methyl 3-bromo-2-(bromomethyl)-2-methylpropanoate CAS No. 861588-29-6](/img/structure/B6616905.png)
methyl 3-bromo-2-(bromomethyl)-2-methylpropanoate
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Overview
Description
Methyl 3-bromo-2-(bromomethyl)-2-methylpropanoate, also known as bromomethyl methyl ether, is an organic compound belonging to the class of ethers. It is a colorless, volatile liquid with a pungent odor. It is used in organic synthesis and has a wide range of applications in the pharmaceutical, agrochemical, and biotechnology industries.
Mechanism of Action
Methyl 3-bromo-2-(methyl 3-bromo-2-(bromomethyl)-2-methylpropanoate)-2-methylpropanoate acts as a nucleophile in the reaction with bromoethane. The reaction is a nucleophilic substitution reaction, in which the bromoethane is replaced by the methyl 3-bromo-2-(bromomethyl)-2-methylpropanoate methyl ether. The reaction is catalyzed by a suitable base, such as potassium hydroxide.
Biochemical and Physiological Effects
Methyl 3-bromo-2-(methyl 3-bromo-2-(bromomethyl)-2-methylpropanoate)-2-methylpropanoate has no known biochemical or physiological effects. It is not known to be toxic to humans or animals, and is not known to have any adverse effects on the environment.
Advantages and Limitations for Lab Experiments
Methyl 3-bromo-2-(methyl 3-bromo-2-(bromomethyl)-2-methylpropanoate)-2-methylpropanoate has several advantages for laboratory experiments. It is a volatile liquid, making it easy to handle and store. It is also relatively inexpensive and readily available. However, it is highly flammable and must be handled with caution.
Future Directions
Methyl 3-bromo-2-(methyl 3-bromo-2-(bromomethyl)-2-methylpropanoate)-2-methylpropanoate has potential applications in the synthesis of various organic compounds, including drugs, agrochemicals, and biopolymers. It could also be used as a catalyst in the synthesis of various heterocyclic compounds. Additionally, it could be used as a solvent for the extraction of various organic compounds from aqueous solutions. It could also be used in the synthesis of novel materials, such as polymers and nanomaterials. Furthermore, it could be used in the synthesis of new drugs and agrochemicals. Finally, it could be used in the synthesis of new biopolymers, such as proteins and enzymes.
Synthesis Methods
Methyl 3-bromo-2-(methyl 3-bromo-2-(bromomethyl)-2-methylpropanoate)-2-methylpropanoate is typically synthesized by the reaction of bromoacetic acid with bromoethane in the presence of a suitable base, such as potassium hydroxide. The reaction is carried out at a temperature of around 120°C. The reaction is exothermic and produces a colorless, volatile liquid.
Scientific Research Applications
Methyl 3-bromo-2-(methyl 3-bromo-2-(bromomethyl)-2-methylpropanoate)-2-methylpropanoate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, including drugs, agrochemicals, and biopolymers. It has also been used as a catalyst in the synthesis of various heterocyclic compounds. Additionally, it has been used as a solvent for the extraction of various organic compounds from aqueous solutions.
properties
IUPAC Name |
methyl 3-bromo-2-(bromomethyl)-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2O2/c1-6(3-7,4-8)5(9)10-2/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVJUEMGOBJZES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)(CBr)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-2-(bromomethyl)-2-methylpropanoate |
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